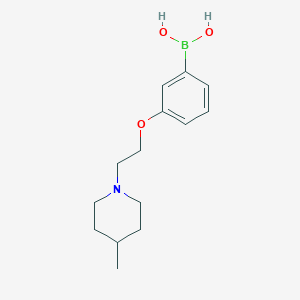
(3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-yl ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the phenylboronic acid derivative: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the desired substituents.
Introduction of the 4-methylpiperidin-1-yl ethoxy group: This step involves the reaction of the intermediate with 4-methylpiperidine and ethylene oxide under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Boronate esters or other reduced boron-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The boronic acid group can act as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.
Medicine:
Therapeutics: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydroisoquinoline
Uniqueness:
- Structural Features: The presence of both a boronic acid group and a 4-methylpiperidin-1-yl ethoxy group makes it unique compared to other similar compounds.
- Reactivity: Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other compounds with similar structures.
- Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
Propiedades
Fórmula molecular |
C14H22BNO3 |
|---|---|
Peso molecular |
263.14 g/mol |
Nombre IUPAC |
[3-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO3/c1-12-5-7-16(8-6-12)9-10-19-14-4-2-3-13(11-14)15(17)18/h2-4,11-12,17-18H,5-10H2,1H3 |
Clave InChI |
PLQQEVNFTGIWRN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)OCCN2CCC(CC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)
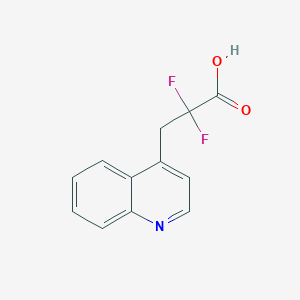
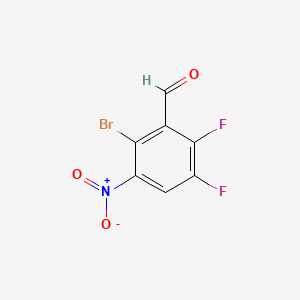
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
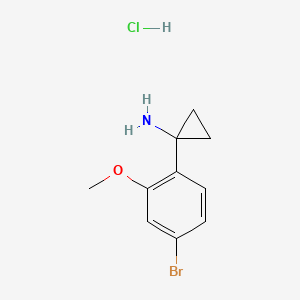
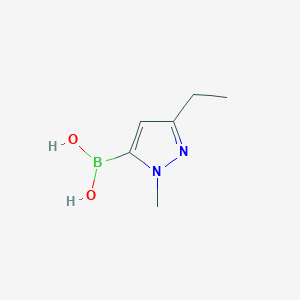
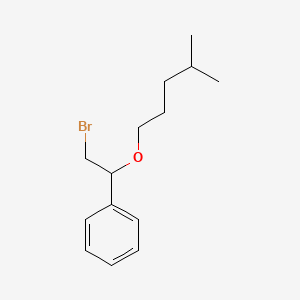
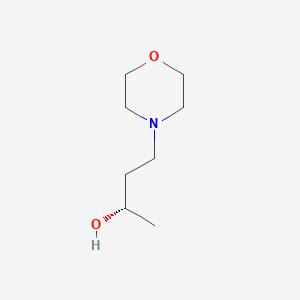
![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
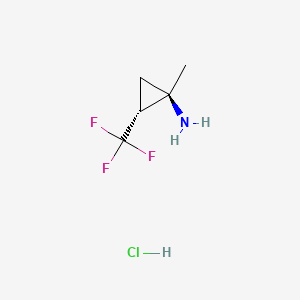
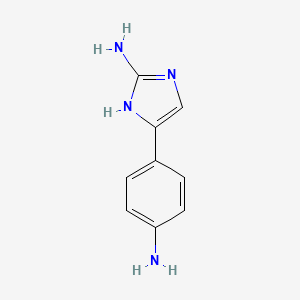
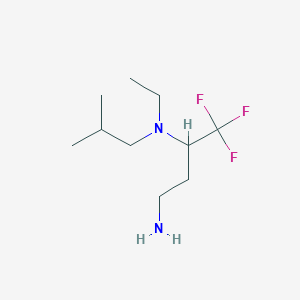
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
